molecular formula C8H7FO2S2 B2430087 Methyl 3-fluoro-4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate CAS No. 1422007-52-0

Methyl 3-fluoro-4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate

Cat. No.: B2430087
CAS No.: 1422007-52-0
M. Wt: 218.26
InChI Key: AXNDIFNUJBHZCZ-UHFFFAOYSA-N
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Description

“Methyl 3-fluoro-4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate” is a chemical compound with the molecular formula C8H7FO2S2 . It’s also known by other names such as “Thieno[3,4-b]thiophene-2-carboxylic acid, 3-fluoro-4,6-dihydro-, methyl ester” and "COC(=O)c1sc2CSCc2c1F" .


Synthesis Analysis

The synthesis of thiophene derivatives, including “this compound”, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method used to produce aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation "COC(=O)c1c(c2c(s1)CSC2)F" .


Chemical Reactions Analysis

Thiophene-based analogs, including “this compound”, have been the subject of extensive research due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 218.27 . More detailed physical and chemical properties such as boiling point, melting point, and density are not available in the retrieved resources.

Scientific Research Applications

  • Synthesis and Precursor Applications : Methyl 3-fluoro-4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate is utilized in the synthesis of various derivatives. For instance, it has been used in the facile synthesis of 3-substituted methyl 4,6-dihydrothieno[3,4-b]thiophene-carboxylate 5,5-dioxides, serving as stable precursors for o-dimethylene thiophene in [4 + 2] cycloaddition reactions (Tso, Tsay, & Li, 1995).

  • Organic Photovoltaic Cells : This compound has also found applications in the field of organic electronics. For example, it has been included in the synthesis of a new poly{4,8-bis((2-ethylhexyl)thieno[3,2-b]thiophene)-benzo[1,2-b:4,5-b′]dithiophene-alt-2-ethylhexyl-4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate}, which demonstrated high hole mobility and significant potential for use in organic thin-film transistors and photovoltaic cells (Kim et al., 2014).

  • Nuclear Magnetic Resonance Studies : It has been involved in nuclear magnetic resonance studies, particularly in understanding through-space H–F coupling in bicyclic thiophene derivatives, highlighting its significance in advanced chemical analysis and structural elucidation (Hirohashi, Inaba, & Yamamoto, 1976).

  • Chemical Synthesis and Characterization : Various methods have been developed for the synthesis of this compound and its derivatives, illustrating its importance in chemical research. For instance, an efficient route for synthesizing 3-fluorothiophene has been reported, showcasing the versatility and potential applications of this compound in various chemical syntheses (Pomerantz & Turkman, 2008).

  • Fluorescence Chemosensors : In the development of chemosensors, a 3,4-dimethylthieno[2,3-b]thiophene-based fluorogenic probe bearing benzo[d]-thiazole-2-thio unit was developed, exhibiting high selectivity towards Pb(II) in neutral buffer aqueous solutions. This indicates its potential use in environmental monitoring and analysis (Cao et al., 2011).

Future Directions

The future directions of research on “Methyl 3-fluoro-4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate” and similar compounds are likely to focus on their potential as biologically active compounds . Their diverse range of pharmacological properties makes them attractive targets for the development of new drugs .

Properties

IUPAC Name

methyl 3-fluoro-4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2S2/c1-11-8(10)7-6(9)4-2-12-3-5(4)13-7/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNDIFNUJBHZCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)CSC2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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